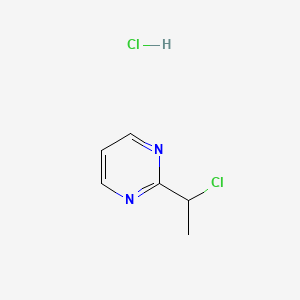

2-(1-Chloroethyl)pyrimidine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(1-chloroethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAIYSLPHNFKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 1 Chloroethyl Pyrimidine Hydrochloride

Nucleophilic Substitution Reactions of the Chloroethyl Group

The primary site for nucleophilic attack on 2-(1-chloroethyl)pyrimidine (B13253818) is the carbon atom bonded to the chlorine atom in the ethyl side chain. The lability of the chlorine atom as a leaving group facilitates a variety of substitution reactions.

The displacement of the chlorine atom from the 1-chloroethyl group typically proceeds via standard nucleophilic substitution mechanisms, either SN1 or SN2, depending on the reaction conditions and the nature of the nucleophile. The pyrimidine (B1678525) ring, being electron-withdrawing, can influence the reaction pathway.

| Nucleophile | Product Type | Potential Mechanism |

| Amines (R-NH₂) | 2-(1-Aminoethyl)pyrimidine derivatives | SN2 |

| Alkoxides (R-O⁻) | 2-(1-Alkoxyethyl)pyrimidine derivatives | SN1 or SN2 |

| Thiolates (R-S⁻) | 2-(1-Thioethyl)pyrimidine derivatives | SN2 |

This table presents potential reaction pathways for the nucleophilic substitution on the chloroethyl group.

If the molecule contains a suitable internal nucleophile, intramolecular cyclization can occur, leading to the formation of fused heterocyclic systems. This process is a specialized form of nucleophilic substitution where the nucleophile and the electrophilic center are part of the same molecule. For example, in related compounds like 5-amino-4-bis(β-chloroethyl)aminopyrimidines, intramolecular cyclization has been observed. documentsdelivered.com

Similarly, studies on N-phenyl-N'-(2-chloroethyl)ureas have shown that intramolecular cyclization leads to the formation of more active N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This suggests that if a nucleophilic group (like a hydroxyl or amino group) were present elsewhere on the pyrimidine ring or on a substituent, it could attack the chloroethyl group, displacing the chloride and forming a new ring fused to the pyrimidine core. The reaction is often base-catalyzed to deprotonate the nucleophilic group, enhancing its reactivity.

Ring Transformations and Rearrangement Mechanisms

In addition to reactions at the side chain, the pyrimidine ring itself is susceptible to transformations, particularly under the action of strong nucleophiles.

The ANRORC mechanism is a significant pathway in the chemistry of N-heterocycles, including pyrimidines. wikipedia.orgacs.org It describes a type of nucleophilic substitution where the nucleophile first adds to the ring, causing the ring to open, followed by a subsequent ring closure to form a new heterocyclic system. wikipedia.orgrsc.org This process is distinct from standard SNAr mechanisms and can lead to products where atoms from the original ring are rearranged or replaced. wikipedia.org

The mechanism involves three key steps:

A ddition of the N ucleophile: A strong nucleophile, such as an amide ion, attacks an electrophilic carbon atom of the pyrimidine ring, forming a σ-complex. rsc.org

R ing O pening: The heterocyclic ring opens, breaking a carbon-nitrogen bond to form an open-chain intermediate. rsc.org

R ing C losure: The intermediate recyclizes, often by nucleophilic attack of a terminal nitrogen atom onto a different electrophilic site, like a nitrile group, to form a new, stable heterocyclic ring. rsc.org

This mechanism has been extensively studied in reactions of substituted pyrimidines with metal amides. wikipedia.org It is a powerful tool for the synthesis of complex heterocyclic structures and for understanding unexpected substitution products in pyrimidine chemistry. rsc.orgacs.org

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. wikipedia.orgresearchgate.net Specifically, the Thorpe-Ziegler method is used to synthesize large-ring cyclic ketones from dinitriles. wikipedia.org The reaction proceeds via the formation of an intermediate enamine from the intramolecular cyclization of a dinitrile, which upon acidic hydrolysis yields the final cyclic ketone. wikipedia.orgsynarchive.com

In the context of pyrimidine chemistry, this reaction can be applied to synthesize fused ring systems. If a pyrimidine derivative were synthesized to contain two nitrile groups on flexible side chains, treatment with a strong base could initiate an intramolecular cyclization. This would create a new ring fused to the pyrimidine core, yielding a polycyclic heteroaromatic compound. This method is conceptually related to the Dieckmann condensation. wikipedia.org

| Reaction | Reactant Type | Key Intermediate | Product Type |

| Thorpe-Ziegler Cyclization | Dinitrile | Cyclic α-cyanoenamine | Cyclic Ketone (after hydrolysis) |

This table summarizes the key features of the Thorpe-Ziegler reaction.

Oxidative and Reductive Chemical Transformations

The 2-(1-chloroethyl)pyrimidine hydrochloride molecule can undergo both oxidation and reduction at different sites.

Oxidative Transformations: The chloroethyl side chain is susceptible to oxidation. For example, studies on other chloroethyl-containing compounds, such as 1-(2-chloroethyl)-3-alkyl-3-(methylcarbamoyl)triazenes, have shown that metabolic oxidation can occur at the chloroethyl group. nih.gov This process can yield chloroacetaldehyde, a reactive alkylating agent. nih.gov A similar oxidative pathway could be anticipated for 2-(1-chloroethyl)pyrimidine, particularly in biological systems or in the presence of strong oxidizing agents, leading to the formation of 2-(chloroacetyl)pyrimidine.

Reductive Transformations: The chlorine atom on the side chain can be removed via reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with chemical reducing agents. This transformation would convert the 2-(1-chloroethyl)pyrimidine into 2-ethylpyrimidine. Furthermore, the pyrimidine ring itself can be reduced under more vigorous conditions, though this typically requires specialized reagents and conditions.

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The general mechanism proceeds through a two-step process: initial attack by the electrophile to form a resonance-stabilized cationic intermediate (known as a σ-complex or arenium ion), followed by the loss of a proton to restore the aromaticity of the ring. libretexts.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, which typically require strong acid catalysts to generate a potent electrophile. masterorganicchemistry.com

The pyrimidine ring, present in this compound, is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards attack by electrophiles, making classical EAS reactions significantly more challenging compared to benzene (B151609) and other electron-rich aromatic systems. nih.gov Consequently, forcing conditions are often required, and the regioselectivity of the substitution can be difficult to control.

Despite these challenges, specific methodologies have been developed to achieve functionalization of pyrimidine rings via electrophilic attack. One notable example is the metal-free, pyrimidine-directed C–H borylation of 2-pyrimidylanilines. rsc.org This reaction proceeds through an electrophilic aromatic substitution mechanism where a Lewis acid–base adduct forms between a boron halide (BBr₃) and a pyrimidyl nitrogen atom. This initial coordination enhances the electrophilicity of the boron species, leading to the formation of a highly reactive borenium intermediate that subsequently attacks the aniline (B41778) ring. rsc.org The reaction pathway involves the formation of a Wheland intermediate, which is characteristic of EAS, followed by proton abstraction to yield the borylated product. rsc.org

While research directly on this compound is limited, this example illustrates a key strategy for achieving EAS on pyrimidine-containing scaffolds. The directing effect of the pyrimidine ring and the activation of the electrophile are crucial for the reaction's success.

Table 1: Key Steps in Pyrimidine-Directed Electrophilic Borylation

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Lewis Acid-Base Adduct Formation | Adduct between BBr₃ and pyrimidine nitrogen |

| 2 | Generation of Electrophile | Formation of a borenium species |

| 3 | Electrophilic Attack | Attack on the aromatic ring to form a Wheland intermediate |

| 4 | Re-aromatization | Proton abstraction by a base to yield the final product |

Data derived from a study on the borylation of 2-pyrimidylanilines. rsc.org

Ligand Coordination and Metal Complexation Dynamics

The nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. benthamdirect.com This property allows pyrimidine derivatives to act as ligands, forming stable coordination complexes with a wide range of transition metals. The study of these metal complexes is crucial for understanding their structural properties, stability, and potential applications in catalysis and materials science. benthamdirect.comgsu.edu

The coordination of pyrimidine-based ligands to metal centers can result in various geometries, depending on the metal ion, the substituents on the pyrimidine ring, and the presence of other coordinating ligands. ekb.egrsc.org For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with pyrimidine derivatives have been shown to adopt geometries such as tetrahedral, square planar, and octahedral. ekb.egrsc.org

In many cases, pyrimidine derivatives can act as bidentate ligands, coordinating through a ring nitrogen and a donor atom on a substituent. researchgate.net For example, pyrimidine-2-thione ligands coordinate to metal ions through the endocyclic nitrogen and the exocyclic sulfur atom. researchgate.net In the case of 2-(1-chloroethyl)pyrimidine, coordination would likely occur primarily through one or both of the ring nitrogen atoms. The specific coordination mode would influence the stability and reactivity of the resulting metal complex.

Research on ortho-substituted pyridine (B92270) ligands, which are structurally analogous to 2-substituted pyrimidines, provides insight into the coordination behavior. Studies on complexes of Co(II) and Zn(II) with 2-chloropyridine (B119429) show the formation of distorted tetrahedral complexes where the metal cation is coordinated by two pyridine ligands and two other anions (e.g., thiocyanate). rsc.org The steric and electronic properties of the substituent at the 2-position play a significant role in determining the final structure and packing of these complexes in the solid state. rsc.org

Table 2: Examples of Metal Complexes with Pyrimidine and Pyridine Derivatives

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Geometry |

|---|---|---|---|

| 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione | Mn(II), Ni(II), Co(II), Cu(II), Zn(II) | Bidentate (N-ring, S-thione) | Not specified |

| Azo-Schiff base with 2-amino pyrimidine | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Tridentate | Octahedral |

| Azo-Schiff base with 2-amino pyrimidine | Au(III) | Tridentate | Square Planar |

| 2-Chloropyridine | Co(II), Zn(II) | Monodentate (N-ring) | Distorted Tetrahedral |

This table summarizes findings from various studies on related N-heterocyclic ligands. ekb.egrsc.orgresearchgate.net

The dynamics of ligand coordination and metal complexation are fundamental to the chemical profile of this compound, indicating its potential to participate in the formation of diverse and structurally interesting organometallic compounds.

Derivatives and Analogues of 2 1 Chloroethyl Pyrimidine Hydrochloride: Synthesis and Chemical Properties

Synthesis of Pyrimidine (B1678525) Ring-Substituted Analogues

The synthesis of analogues bearing substituents on the pyrimidine ring can be achieved through various strategies, either by constructing the substituted ring system with the chloroethyl side chain precursor or by modifying a pre-existing 2-(1-chloroethyl)pyrimidine (B13253818) core.

One common approach involves the chlorination of pyrimidinone precursors. For instance, a 2-(1-chloroethyl)-4-hydroxypyrimidine can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloro-2-(1-chloroethyl)pyrimidine . This method is widely adopted for introducing chlorine atoms at the 4- and 6-positions of the pyrimidine ring .

Nucleophilic aromatic substitution (SNAr) is another key method for introducing various functional groups onto the pyrimidine ring. Starting from a di- or tri-chlorinated pyrimidine, selective substitution can be achieved by controlling reaction conditions. For example, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature regioselectively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating that different halogen positions can exhibit distinct reactivity researchgate.netmdpi.com. Although this example uses a methylthio group at the 2-position, the principle applies to analogues bearing the 2-(1-chloroethyl) moiety.

Amino groups can be introduced via SNAr reactions as well. Microwave-assisted synthesis has been shown to be an efficient method for reacting 2-amino-4-chloropyrimidine (B19991) with various substituted amines in the presence of a base like triethylamine (B128534) to produce a library of 4-amino substituted pyrimidine derivatives nih.gov. This methodology is applicable for creating analogues of 2-(1-chloroethyl)pyrimidine bearing diverse amino functionalities at the C4 position.

The following table summarizes synthetic methods for introducing common substituents onto the pyrimidine ring, which are applicable to the synthesis of 2-(1-chloroethyl)pyrimidine analogues.

Table 1: Synthesis of Pyrimidine Ring-Substituted Analogues

| Substituent Group | Precursor | Reagents and Conditions | Product Type |

|---|---|---|---|

| Chloro | Hydroxypyrimidine | Phosphorus oxychloride (POCl₃), reflux | Chloropyrimidine |

| Alkoxy | Chloropyrimidine | Sodium alkoxide (e.g., NaOEt) in alcohol | Alkoxypyrimidine |

| Amino | Chloropyrimidine | Amine, base (e.g., triethylamine), often with microwave heating | Aminopyrimidine |

Modification and Functionalization of the Chloroethyl Side Chain

The chlorine atom on the 1-chloroethyl side chain is a reactive handle that allows for a variety of chemical transformations, primarily through nucleophilic substitution reactions. This enables the introduction of a wide array of functional groups, significantly diversifying the chemical space of pyrimidine analogues.

Nucleophilic Substitution Reactions: The secondary alkyl chloride of the side chain is susceptible to attack by various nucleophiles. Common transformations include:

Amination: Reaction with primary or secondary amines can replace the chlorine atom to form the corresponding amino derivatives.

Thiolation: Thiolates (RS⁻) or thiols in the presence of a base readily displace the chloride to yield thioethers.

Alkoxylation/Hydroxylation: Alkoxides (RO⁻) or hydroxide (B78521) ions can substitute the chlorine to form ethers or alcohols, respectively.

Azidation: Sodium azide (B81097) is a common reagent to introduce the azido (B1232118) group, which can serve as a precursor for further transformations like reduction to an amine or participation in click chemistry reactions.

These substitutions typically proceed via an SN2 mechanism, although SN1 pathways can be competitive depending on the solvent and the stability of the resulting carbocation, which is adjacent to the pyrimidine ring.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, dehydrochlorination of the 1-chloroethyl side chain can occur, leading to the formation of a 2-vinylpyrimidine (B1277554) derivative. This vinyl group can then be used in various addition or polymerization reactions google.com.

The following table provides an overview of common functionalization reactions of the chloroethyl side chain.

Table 2: Modification and Functionalization of the Chloroethyl Side Chain

| Reaction Type | Nucleophile/Reagent | Functional Group Introduced | Product Class |

|---|---|---|---|

| Amination | Primary/Secondary Amine (R₂NH) | Amino (-NR₂) | 2-(1-Aminoethyl)pyrimidine |

| Thiolation | Thiol/Thiolate (RSH/RS⁻) | Thioether (-SR) | 2-(1-Alkylthioethyl)pyrimidine |

| Alkoxylation | Alkoxide (RO⁻) | Alkoxy (-OR) | 2-(1-Alkoxyethyl)pyrimidine |

| Hydroxylation | Hydroxide (OH⁻) | Hydroxyl (-OH) | 2-(1-Hydroxyethyl)pyrimidine |

| Azidation | Sodium Azide (NaN₃) | Azido (-N₃) | 2-(1-Azidoethyl)pyrimidine |

| Elimination | Strong, non-nucleophilic base | Vinyl (-CH=CH₂) | 2-Vinylpyrimidine |

Fused and Annulated Heterocyclic Systems Containing the Chloroethylpyrimidine Moiety

The 2-(1-chloroethyl)pyrimidine scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of both the chloroethyl side chain and another functional group on the pyrimidine ring in an intramolecular or intermolecular cyclization.

A common strategy involves a two-step process: first, a nucleophilic substitution on the chloroethyl side chain to introduce a group capable of cyclization, followed by the ring-closing reaction. For example, reaction of 2-(1-chloroethyl)pyrimidine with hydrazine (B178648) hydrate (B1144303) can yield the corresponding 2-(1-hydrazinoethyl)pyrimidine nih.gov. This intermediate, possessing a nucleophilic hydrazine moiety, can then be reacted with various reagents to form fused triazole rings. For instance, treatment with formic acid or acetic acid can lead to the formation of triazolo[4,3-a]pyrimidine derivatives nih.gov.

Alternatively, intramolecular cyclization can be achieved if a suitable nucleophile is present on the pyrimidine ring. A derivative such as 4-amino-2-(1-chloroethyl)pyrimidine could potentially undergo intramolecular SN2 reaction, where the 4-amino group attacks the electrophilic carbon of the side chain to form a fused dihydropyrimidoimidazole ring system. The feasibility of such cyclizations depends on factors like ring strain in the transition state and the final product nih.govdocumentsdelivered.com.

Another powerful approach is the reaction with binucleophiles. For example, reacting a 4-chloro-2-(1-chloroethyl)pyrimidine with a compound like 2-aminobenzothiazole (B30445) could lead to the formation of a pyrimido[2,1-b]benzothiazole system. This would likely proceed via initial nucleophilic attack of the exocyclic amino group of the benzothiazole (B30560) at the C4 position of the pyrimidine, followed by an intramolecular cyclization involving the thiazole (B1198619) nitrogen and the chloroethyl side chain.

Examples of Fused Systems Derivable from 2-(1-Chloroethyl)pyrimidine:

Triazolo[4,3-a]pyrimidines: Formed by reacting a 2-(1-hydrazinoethyl)pyrimidine intermediate with reagents like formic acid or carbon disulfide nih.gov.

Pyrimido[2,1-b]benzothiazoles: Potentially synthesized by reacting a chloro-substituted 2-(1-chloroethyl)pyrimidine with 2-aminobenzothiazole.

Imidazo[1,2-a]pyrimidines: Can be formed from the reaction of 2-aminopyrimidine (B69317) with α-haloketones, a reaction known as the Chichibabin synthesis. An analogous pathway could involve an intermediate derived from 2-(1-chloroethyl)pyrimidine nih.gov.

Structure-Reactivity Relationships within Chloroethyl Pyrimidine Analogues

The reactivity of 2-(1-chloroethyl)pyrimidine analogues is significantly influenced by the electronic and steric nature of the substituents on the pyrimidine ring. These substituents modulate the electrophilicity of the carbon atoms in both the ring and the side chain.

Reactivity of the Pyrimidine Ring: In analogues containing leaving groups directly on the pyrimidine ring, such as 4-chloro-2-(1-chloroethyl)pyrimidine, the position of the leaving group is critical. Nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 (or C6) position over the C2 position. This regioselectivity is explained by frontier molecular orbital theory, which indicates that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 position. This makes C4 more electrophilic and thus more susceptible to nucleophilic attack than C2 stackexchange.com. The intermediate Meisenheimer complex formed upon attack at C4 is also more stabilized by resonance stackexchange.com.

Influence of Ring Substituents on Side Chain Reactivity: The reactivity of the chlorine atom on the ethyl side chain is also governed by the electronic properties of the pyrimidine ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or additional chloro groups on the pyrimidine ring increase the rate of nucleophilic substitution on the side chain. These groups inductively withdraw electron density, making the α-carbon of the ethyl group more electrophilic and stabilizing the transition state of an SN2 reaction. Studies on related 2-sulfonylpyrimidines have shown that strong EWGs at the C5 position can increase the rate of SNAr reactions by several orders of magnitude nih.gov. A similar effect is expected for substitutions on the chloroethyl side chain.

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups decrease the reactivity of the chloroethyl side chain towards nucleophiles. These groups donate electron density to the ring, which slightly reduces the electrophilicity of the side chain's α-carbon.

Spectroscopic Characterization Techniques and Advanced Analysis of 2 1 Chloroethyl Pyrimidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their electronic environments. In the case of 2-(1-Chloroethyl)pyrimidine (B13253818) hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the 1-chloroethyl substituent.

The pyrimidine ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chloroethyl group. The proton at the 5-position is expected to be a triplet, coupled to the protons at the 4- and 6-positions. The protons at the 4- and 6-positions would appear as a doublet, coupled to the proton at the 5-position.

The 1-chloroethyl group will exhibit two signals. The methine proton (-CH(Cl)-) will appear as a quartet, shifted downfield due to the deshielding effect of the adjacent chlorine atom and the pyrimidine ring. The methyl protons (-CH₃) will appear as a doublet, coupled to the methine proton.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 2-(1-Chloroethyl)pyrimidine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (pyrimidine) | 7.0 - 8.0 | Triplet (t) |

| H-4, H-6 (pyrimidine) | 8.0 - 9.0 | Doublet (d) |

| -CH(Cl)- (ethyl) | 5.0 - 6.0 | Quartet (q) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum (δ 120-170 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom at the 2-position, being directly attached to the chloroethyl group and flanked by two nitrogen atoms, is expected to be the most deshielded among the ring carbons.

The carbons of the 1-chloroethyl group will appear in the upfield region. The methine carbon (-CH(Cl)-) will be significantly deshielded by the chlorine atom, while the methyl carbon (-CH₃) will appear at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (pyrimidine) | 160 - 170 |

| C-4, C-6 (pyrimidine) | 150 - 160 |

| C-5 (pyrimidine) | 120 - 130 |

| -CH(Cl)- (ethyl) | 50 - 60 |

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment and detailed structural elucidation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, cross-peaks would be observed between the coupled protons on the pyrimidine ring (H-4/H-5 and H-5/H-6) and between the methine and methyl protons of the chloroethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms. For example, the signal for the methine proton would show a correlation to the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between different parts of the molecule. For instance, correlations would be expected between the methine proton of the ethyl group and the C-2 of the pyrimidine ring, confirming the attachment of the substituent to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. These methods are complementary and offer a more complete picture of the vibrational modes.

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups and bond vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the chloroethyl group would appear in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically occur in the 1600-1400 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. This band can be a useful diagnostic for the presence of the chloroethyl group.

Ring Vibrations: The pyrimidine ring as a whole will have characteristic "breathing" and other deformation modes, which appear in the fingerprint region of the spectrum.

Table 3: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N/C=C Ring Stretch | 1600 - 1400 |

| C-H Bending | 1475 - 1300 |

| Pyrimidine Ring Vibrations | 1200 - 800 |

A more detailed analysis of the pyrimidine ring stretching and C-Cl vibrations can provide further structural confirmation. The exact positions and intensities of the pyrimidine ring stretching bands are sensitive to the nature and position of substituents. The presence of the electron-withdrawing 1-chloroethyl group at the 2-position would be expected to influence the electronic distribution within the ring and thus shift the vibrational frequencies of the ring modes compared to unsubstituted pyrimidine.

The C-Cl stretching vibration is a key feature for confirming the presence of the chloroethyl group. The intensity and position of this band can sometimes provide information about the conformation around the C-C bond of the ethyl group. In Raman spectroscopy, the C-Cl stretch is often a strong and easily identifiable peak.

By combining the information from both IR and Raman spectroscopy, a comprehensive vibrational assignment can be made, providing a detailed fingerprint of the this compound molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular formula is C₆H₈Cl₂N₂. The molecular weight of the free base, 2-(1-Chloroethyl)pyrimidine, is 177.03 g/mol . The hydrochloride salt would have a molecular weight corresponding to the addition of hydrogen chloride (HCl).

In a typical mass spectrometry experiment using electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information.

Due to the presence of chlorine, the mass spectrum of this compound is expected to show a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. youtube.com This results in the molecular ion peak (M⁺) being accompanied by a smaller peak at M+2, with an intensity ratio of about 3:1 for each chlorine atom present. youtube.com

The fragmentation of pyrimidine derivatives is often characterized by the cleavage of side chains and the subsequent breakdown of the pyrimidine ring itself. sapub.orgresearchgate.netsphinxsai.com For 2-(1-Chloroethyl)pyrimidine, key fragmentation pathways would likely involve:

Loss of HCl: A common fragmentation pathway for chloroalkanes is the elimination of a neutral hydrogen chloride molecule. youtube.com

Alpha-cleavage: Cleavage of the bond between the pyrimidine ring and the chloroethyl side chain, or the C-C bond within the side chain. wikipedia.org

Loss of the Chloroethyl Radical: Fragmentation could result in the loss of the ·CH(Cl)CH₃ radical.

Ring Fragmentation: The pyrimidine ring itself can break apart, leading to smaller fragments containing nitrogen. sapub.orgresearchgate.net

An interactive data table of potential characteristic fragments for 2-(1-Chloroethyl)pyrimidine is presented below.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and reactivity of a compound. mdpi.com For heterocyclic compounds, crystallography confirms molecular geometry, stereochemistry, and reveals insights into crystal packing and noncovalent interactions like hydrogen bonding. mdpi.comnih.gov

As of the current literature search, a specific crystal structure determination for this compound has not been reported. However, the analysis of related heterocyclic hydrochloride structures provides a strong indication of the type of structural information that could be obtained. Crystallographic studies on other pyrimidine and pyridine (B92270) derivatives have been successfully performed, confirming their molecular structures and revealing complex intermolecular interactions. nih.govresearchgate.net

For instance, the crystal structure of other heterocyclic compounds has been elucidated, showing how molecules pack in the crystal lattice and are stabilized by various intermolecular forces. nih.govmdpi.com These studies are instrumental in the field of crystal engineering and in designing molecules with specific solid-state properties. nih.gov

Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to provide the following key parameters, as illustrated in the hypothetical data table below.

This detailed structural information is invaluable for confirming the compound's identity and for rationalizing its physical and chemical properties in the solid state.

Computational Chemistry and Theoretical Studies of 2 1 Chloroethyl Pyrimidine Hydrochloride

Quantum Chemical Calculation Methods

The theoretical investigation of molecules like 2-(1-Chloroethyl)pyrimidine (B13253818) hydrochloride relies on a variety of quantum chemical calculation methods to predict their electronic structure and molecular properties. These methods provide a foundational understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules, including pyrimidine (B1678525) derivatives. This method is favored for its balance of computational cost and accuracy. DFT calculations, particularly using hybrid functionals like B3LYP, are adept at predicting various electronic properties such as orbital energies, electron density distribution, and molecular electrostatic potential.

For pyrimidine systems, DFT is instrumental in understanding the influence of substituents on the aromatic ring. The chloroethyl group at the 2-position and the hydrochloride salt formation are expected to significantly alter the electronic landscape of the pyrimidine ring. DFT calculations would typically reveal a redistribution of electron density, impacting the molecule's reactivity and intermolecular interactions. The method is also crucial for optimizing the molecular geometry to its lowest energy state, which is a prerequisite for analyzing other properties.

Ab Initio Methods (e.g., Hartree-Fock) for Molecular Properties

Ab initio methods, such as the Hartree-Fock (HF) method, provide a foundational, albeit less computationally intensive, approach to approximating the quantum mechanical state of a molecule. scirp.orgscirp.org The Hartree-Fock method treats electron-electron repulsion in an averaged way, offering a qualitative understanding of molecular orbitals and electronic configurations. scirp.orgscirp.org While often less accurate than DFT for certain properties due to the lack of electron correlation, HF is a valuable tool for initial geometry optimizations and for providing a baseline for more advanced calculations.

In the context of 2-(1-Chloroethyl)pyrimidine hydrochloride, Hartree-Fock calculations would be employed to determine the initial molecular wave function and orbital energies. This method is particularly useful for studying core electronic properties and can serve as a starting point for more sophisticated post-Hartree-Fock methods that incorporate electron correlation to achieve higher accuracy.

Basis Set Optimization and Level of Theory Selection

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to build molecular orbitals. Larger and more flexible basis sets, such as Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ), generally yield more accurate results but at a higher computational cost.

The selection of an appropriate level of theory (e.g., a specific DFT functional or an ab initio method) in conjunction with a suitable basis set is a critical step in computational studies. For a molecule like this compound, a common approach would involve testing several combinations of functionals and basis sets to find a balance that accurately reproduces known experimental data for similar compounds, thereby validating the chosen computational protocol for predictive accuracy.

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional arrangement of atoms and the flexibility of the molecule is crucial for predicting its physical and chemical properties. Computational methods are indispensable for exploring the molecular geometry and conformational landscape of this compound.

Prediction of Optimized Geometries, Bond Lengths, and Bond Angles

Computational geometry optimization is a process that determines the lowest energy arrangement of atoms in a molecule. For pyrimidine and its derivatives, these calculations provide precise values for bond lengths and bond angles. While specific data for this compound is not available, data from related pyrimidine structures can provide valuable insights.

For instance, studies on similar pyrimidine derivatives have established typical bond lengths within the aromatic ring. The C-N bond lengths are generally in the range of 1.32 to 1.34 Å, and C-C bonds are approximately 1.38 to 1.40 Å. The introduction of a chloroethyl group at the C2 position is expected to cause minor perturbations in these values. The bond angles within the pyrimidine ring are also well-characterized, typically deviating slightly from the ideal 120° of a perfect hexagon due to the presence of the two nitrogen atoms.

Table 1: Predicted Bond Lengths for a Representative Pyrimidine Derivative

| Bond | Predicted Bond Length (Å) |

| N1-C2 | 1.34 |

| C2-N3 | 1.33 |

| N3-C4 | 1.34 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-N1 | 1.33 |

| C2-C(ethyl) | 1.51 |

| C-Cl | 1.78 |

Note: The data presented is representative of a substituted pyrimidine and is intended to provide an approximation for this compound.

Table 2: Predicted Bond Angles for a Representative Pyrimidine Derivative

| Angle | Predicted Bond Angle (°) |

| C6-N1-C2 | 115.5 |

| N1-C2-N3 | 126.5 |

| C2-N3-C4 | 115.5 |

| N3-C4-C5 | 122.0 |

| C4-C5-C6 | 117.5 |

| C5-C6-N1 | 123.0 |

| N1-C2-C(ethyl) | 116.0 |

| N3-C2-C(ethyl) | 117.5 |

| C2-C(ethyl)-Cl | 110.0 |

Note: The data presented is representative of a substituted pyrimidine and is intended to provide an approximation for this compound.

Study of Dihedral Angles and Conformational Landscapes

The chloroethyl substituent introduces conformational flexibility to the molecule. The rotation around the C2-C(ethyl) single bond is of particular interest. The dihedral angle, which describes the rotation around this bond, determines the spatial orientation of the chloroethyl group relative to the pyrimidine ring.

A conformational analysis would typically involve scanning the potential energy surface by systematically rotating this dihedral angle. This process would identify the most stable conformers (energy minima) and the energy barriers between them (transition states). The resulting conformational landscape provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. The presence of the chlorine atom and the protonated pyrimidine ring will likely lead to distinct energy minima due to steric and electrostatic interactions.

Table 3: Key Predicted Dihedral Angles for a Representative Substituted Pyrimidine

| Dihedral Angle | Predicted Angle (°) |

| N1-C2-C(ethyl)-Cl | -65.0 (gauche) |

| N3-C2-C(ethyl)-Cl | 175.0 (anti) |

| C6-N1-C2-C(ethyl) | 180.0 |

Note: The data presented is representative of a substituted pyrimidine and is intended to provide an approximation for this compound. The "gauche" and "anti" conformers represent common stable arrangements.

Computational chemistry serves as a powerful tool for investigating the molecular properties of this compound at an atomic level. Through the use of theoretical models and quantum chemical calculations, it is possible to predict and analyze its electronic structure, reactivity, and spectroscopic characteristics. These computational insights complement experimental data, providing a deeper understanding of the molecule's behavior.

Electronic Structure Descriptors and Reactivity Prediction

Electronic structure descriptors are crucial in forecasting the chemical reactivity and stability of a molecule. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide valuable information on these parameters. sciensage.info

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. researchgate.net For pyrimidine derivatives, the distribution and energy of these orbitals can be significantly influenced by substituents. In this compound, the presence of electronegative nitrogen and chlorine atoms is expected to influence the localization of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Pyrimidine Derivative Disclaimer: The following data are representative values for a substituted pyrimidine and are intended for illustrative purposes, as specific computational studies for this compound are not publicly available.

| Parameter | Energy (eV) | Description |

| EHOMO | -7.25 | Indicates electron-donating capability. |

| ELUMO | -1.15 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 6.10 | Reflects chemical stability and reactivity. |

Understanding the distribution of electronic charge within a molecule is essential for predicting its behavior in chemical reactions, particularly its electrostatic interactions. Computational methods provide several schemes to partition the total electron density among the atoms in a molecule, yielding partial atomic charges.

Mulliken population analysis is a common method for calculating partial atomic charges, providing insights into the electrophilic and nucleophilic sites of a molecule. bhu.ac.in The analysis for this compound would be expected to show a net negative charge on the highly electronegative nitrogen and chlorine atoms, making them potential sites for electrophilic attack. Conversely, hydrogen atoms and some carbon atoms would likely carry a partial positive charge. Natural Bond Orbital (NBO) analysis is another method that provides a more chemically intuitive picture of charge distribution by analyzing the localized Lewis-like bonding structures.

Table 2: Representative Mulliken Atomic Charges for this compound Disclaimer: The following data are hypothetical values based on the expected electronic properties of the molecule and are for illustrative purposes only.

| Atom | Mulliken Charge (a.u.) |

| N1 | -0.45 |

| C2 | 0.30 |

| N3 | -0.48 |

| C4 | 0.15 |

| C5 | -0.10 |

| C6 | 0.12 |

| C(ethyl) | 0.25 |

| Cl | -0.28 |

| H atoms | +0.10 to +0.20 |

A Molecular Electrostatic Potential (ESP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, predicting sites of chemical reactivity, and studying drug-receptor interactions. chemrxiv.org

The ESP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Neutral regions are usually colored green. nih.gov For this compound, the ESP map would be expected to show significant negative potential around the two nitrogen atoms of the pyrimidine ring and the chlorine atom, highlighting these as the primary sites for positive electrostatic interactions. Positive potential would be concentrated around the hydrogen atoms.

Spectroscopic Property Predictions through Computational Modeling

Computational chemistry is widely used to predict various spectroscopic properties of molecules. These theoretical predictions are a crucial aid in the interpretation and assignment of experimental spectra. arxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, particularly using DFT methods like the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with experimental data serves as a rigorous validation of the computed structure. mdpi.comtandfonline.com For a molecule like this compound, computational predictions would help in assigning the specific signals of the protons and carbons in the pyrimidine ring and the chloroethyl side chain.

Table 3: Comparison of Representative Calculated and Typical Experimental NMR Chemical Shifts (ppm) Disclaimer: The calculated values are hypothetical and serve as an illustration of the data obtained from computational studies. Experimental ranges are typical for substituted pyrimidines.

| Atom | Calculated ¹H Shift (ppm) | Typical Experimental ¹H Range (ppm) | Calculated ¹³C Shift (ppm) | Typical Experimental ¹³C Range (ppm) |

| H4/H6 | 8.90 | 8.5 - 9.0 | C4/C6 | 158.0 |

| H5 | 7.65 | 7.5 - 8.0 | C5 | 125.0 |

| CH(ethyl) | 5.40 | 5.0 - 5.5 | C2 | 165.0 |

| CH₃(ethyl) | 1.95 | 1.8 - 2.2 | CH(ethyl) | 60.0 |

| CH₃(ethyl) | 22.0 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies, their intensities (for IR), and scattering activities (for Raman). physchemres.org

These calculations are typically performed on the optimized molecular geometry. The computed frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental spectra. sciensage.info A detailed analysis of the computed vibrational spectrum of this compound would allow for the assignment of specific bands to the stretching and bending modes of its constituent functional groups, such as the C-H, C=N, C-C, and C-Cl bonds. rsc.org

Table 4: Representative Calculated Vibrational Frequencies and Assignments Disclaimer: The following frequencies are representative and intended for illustrative purposes only.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2980 - 2900 | Aliphatic C-H | Stretching |

| 1600 - 1550 | C=N / C=C | Ring Stretching |

| 1450 - 1350 | C-H | Bending |

| 1250 - 1100 | C-N | Stretching |

| 750 - 650 | C-Cl | Stretching |

Investigation of Advanced Optical and Thermodynamic Properties

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the optical and thermodynamic properties of molecules. These theoretical insights are crucial for understanding a compound's potential applications in materials science and for predicting its behavior under various conditions.

Computational analyses based on quantum mechanics have become crucial in the development of new materials, particularly in predicting their NLO properties. rsc.org For pyrimidine-based molecules, these studies are driven by their potential applications in various scientific and technological fields. rsc.org The investigation of nonlinear optical properties, such as polarizability and hyperpolarizability, is often carried out using methods like DFT. rsc.org For instance, studies on other pyrimidine derivatives have employed DFT at levels of theory like B3LYP/6-311++G(d,p) to optimize the molecular geometry and calculate these optical parameters. rsc.org The calculated values provide insights into the molecule's potential for applications in advanced optical devices. rsc.org

Table 1: Representative Computational Data for Optical Properties of Pyrimidine Derivatives (Note: This table is illustrative and based on general findings for pyrimidine derivatives, not specific to this compound)

| Property | Typical Calculated Value (a.u.) | Computational Method |

|---|---|---|

| Linear Polarizability (α) | Varies based on substitution | DFT/B3LYP |

Theoretical calculations are also employed to determine the thermodynamic parameters of a molecule, such as its enthalpy, entropy, and Gibbs free energy. These parameters are vital for understanding the stability of the compound and its behavior in chemical reactions. Computational methods provide a valuable alternative to experimental evaluation for obtaining heats of formation and Gibbs free energies. rsc.org

For halogenated pyrimidines, theoretical investigations combining experimental results with computational analysis can provide a detailed description of the effects of the halogen atom on the aromatic ring. nih.gov Quantum chemical calculations can be used to determine thermodynamic data, which is key in understanding and designing chemical processes. rsc.org While specific thermodynamic data for this compound is not found in the provided search results, the general methodology would involve geometry optimization followed by frequency calculations at a specified level of theory.

Table 2: Representative Thermodynamic Parameters Calculable via Computational Methods (Note: This table is illustrative of the types of data that can be generated, not specific values for this compound)

| Thermodynamic Parameter | Description |

|---|---|

| Enthalpy (H) | The total heat content of the system. |

| Entropy (S) | A measure of the disorder or randomness of the system. |

These calculations can help in predicting the spontaneity of reactions involving the compound and its stability under different temperature and pressure conditions.

Computational Mechanistic Studies of Reactions Involving Chloroethyl Pyrimidines

While specific computational mechanistic studies for reactions involving this compound were not identified, the broader field of computational prediction of chemical reactions is well-established. nih.gov Quantum mechanics and molecular mechanics (QM/MM) methods are frequently used to explore chemical reactions. nih.gov

For reactions involving pyrimidine derivatives, computational studies have been used to elucidate mechanisms such as nucleophilic substitution. The reactivity of chloro-substituted pyrimidines is a subject of interest, as the chlorine atom can be displaced by various nucleophiles. rsc.org Theoretical studies can model these substitution reactions to determine the activation energies and the structures of the transition states, thereby explaining the observed regioselectivity and stereoselectivity.

For example, computational studies on other pyrimidine systems have investigated multicomponent reaction mechanisms, breaking them down into steps like Knoevenagel condensation, Michael addition, and cyclization. nih.gov Such theoretical investigations are essential for comprehending the reaction itself and identifying the rate-determining step. nih.gov

In the context of this compound, computational studies could be envisioned to explore its reactivity towards nucleophiles, predicting whether substitution occurs at the chloroethyl group or on the pyrimidine ring itself. Such studies would provide invaluable insights for synthetic chemists looking to utilize this compound as a building block for more complex molecules.

Applications in Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Chemical Synthesis

2-(1-Chloroethyl)pyrimidine (B13253818) hydrochloride is a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. The pyrimidine (B1678525) core is a common motif in a wide array of biologically active compounds and functional materials. gsconlinepress.com The presence of a reactive 1-chloroethyl group at the 2-position of the pyrimidine ring allows for a variety of chemical transformations, making it a strategic starting material for multistep syntheses.

The hydrochloride salt form of this compound enhances its stability and solubility in certain solvent systems, facilitating its handling and use in various reactions. The primary utility of 2-(1-Chloroethyl)pyrimidine as a building block stems from the ability of the chloroethyl side chain to undergo nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, thereby enabling the synthesis of a diverse library of pyrimidine derivatives.

Furthermore, the pyrimidine ring itself can be further functionalized, offering multiple points for molecular elaboration. This dual reactivity—at both the side chain and the ring—positions 2-(1-Chloroethyl)pyrimidine hydrochloride as a crucial starting point for the synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Its application is particularly noted in the construction of compounds where the pyrimidine unit is a key pharmacophore or a core structural element. gsconlinepress.com

Use as a Chemical Intermediate for Diverse Heterocyclic Scaffolds

The role of this compound as a chemical intermediate is pivotal in the synthesis of a multitude of heterocyclic scaffolds. aun.edu.eg The reactive chlorine atom on the ethyl side chain serves as a key functional handle for introducing the pyrimidine moiety into larger, more complex heterocyclic systems. This is typically achieved through reactions with various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. jocpr.com

For instance, reaction with amines, thiols, or alcohols can lead to the corresponding aminoethyl-, thioethyl-, or oxyethyl-substituted pyrimidines. These derivatives can then undergo further intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems, such as thiazolopyrimidines or other polycyclic structures. aun.edu.eg The pyrimidine ring itself can also participate in cycloaddition reactions or be subjected to metal-catalyzed cross-coupling reactions to build more elaborate molecular architectures. nih.gov

The versatility of this intermediate is highlighted in the synthesis of various substituted pyrimidines, which are precursors to a wide range of other heterocyclic compounds. nih.gov The ability to readily introduce the pyrimidine core makes this compound a valuable tool for medicinal chemists and synthetic organic chemists in the development of new chemical entities with potential therapeutic applications. nih.gov

| Starting Material | Reagent | Resulting Scaffold |

| 2-(1-Chloroethyl)pyrimidine | Thiourea | Thiazolopyrimidine derivative |

| 2-(1-Chloroethyl)pyrimidine | Guanidine | Aminopyrimidine derivative |

| 2-(1-Chloroethyl)pyrimidine | Hydrazine (B178648) | Pyrazolopyrimidine derivative |

Contribution to Catalyst and Ligand Design in Organometallic Chemistry

The pyrimidine framework is a well-established component in the design of ligands for organometallic chemistry due to the coordinating ability of its nitrogen atoms. While direct applications of this compound in this field are not extensively documented, its derivatives serve as precursors for the synthesis of novel ligands. The 1-chloroethyl group can be transformed into various coordinating moieties, which can then chelate to a metal center.

For example, substitution of the chlorine with a phosphine, amine, or thiol group can generate bidentate or tridentate ligands where the pyrimidine nitrogen and the side-chain heteroatom can coordinate to a metal. These ligands can be used to prepare transition metal complexes that may exhibit catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations.

The electronic properties of the pyrimidine ring, being electron-deficient, can influence the properties of the resulting metal complex, such as its stability, reactivity, and selectivity. alfa-chemistry.com By modifying the substituents on the pyrimidine ring, it is possible to fine-tune the electronic and steric environment around the metal center, thereby optimizing the performance of the catalyst. The synthetic accessibility of derivatives from this compound makes it a potentially useful starting material for the development of new ligand systems in organometallic catalysis.

Potential in the Development of Specialty Organic Materials

The pyrimidine core is increasingly being investigated for its utility in the development of specialty organic materials, particularly in the field of organic electronics. researchgate.net Pyrimidine-based compounds are known for their electron-deficient nature, which makes them suitable for use as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components in organic solar cells. alfa-chemistry.comresearchgate.net

This compound can serve as a precursor for the synthesis of such functional organic materials. The reactive chloroethyl group provides a convenient point of attachment for incorporating the pyrimidine unit into larger conjugated systems or polymers. Through reactions such as Suzuki or Stille coupling, the pyrimidine core can be linked to other aromatic or heteroaromatic units to create extended π-conjugated molecules with tailored electronic and optical properties. researchgate.net

The introduction of the pyrimidine moiety can enhance the electron affinity of the material, which is a desirable characteristic for n-type organic semiconductors. alfa-chemistry.com Furthermore, the ability to modify the pyrimidine ring and the side chain allows for the fine-tuning of properties such as solubility, film-forming ability, and energy levels (HOMO/LUMO), which are critical for the performance of organic electronic devices. alfa-chemistry.comresearchgate.net

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes for Chloroethyl Pyrimidines

The traditional synthesis of chloroethyl pyrimidines often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future of synthesizing 2-(1-Chloroethyl)pyrimidine (B13253818) hydrochloride and related compounds lies in the adoption of green and sustainable chemistry principles. Researchers are increasingly focusing on methods that are not only efficient in terms of yield and purity but also environmentally benign.

Key areas of development include:

Catalytic Methods: The use of novel catalysts is being explored to improve reaction efficiency and selectivity. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols represents a sustainable approach that could be adapted for chloroethyl pyrimidines.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption, leading to faster and more efficient production of pyrimidine (B1678525) derivatives.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and the potential for easier scale-up compared to traditional batch processes.

Solvent-Free and Aqueous Reactions: Minimizing or eliminating the use of volatile organic solvents is a core principle of green chemistry. Research into solid-state reactions or syntheses in water is gaining traction.

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, reducing the number of synthetic steps and waste generation.

Table 1: Modern and Sustainable Synthetic Approaches for Pyrimidine Derivatives

| Synthetic Approach | Key Advantages | Potential for 2-(1-Chloroethyl)pyrimidine hydrochloride |

|---|---|---|

| Catalytic Methods | Higher efficiency, selectivity, and reduced waste. | Development of specific catalysts for the direct and selective chloroethylation of the pyrimidine ring. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and lower energy consumption. | Optimization of existing synthetic routes to reduce production time and energy costs. |

| Flow Chemistry | Enhanced safety, better process control, and easier scalability. | Implementation of continuous manufacturing processes for consistent and high-throughput production. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact and improved safety. | Designing synthetic pathways that operate in water or without the need for organic solvents. |

| Multicomponent Reactions | Increased synthetic efficiency and molecular diversity. | Devising novel MCRs that incorporate the chloroethyl pyrimidine scaffold in a single step. |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is primarily centered around the chloroethyl group and the pyrimidine ring itself. The chlorine atom on the ethyl side chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to a diverse range of derivatives.

Future research in this area will likely focus on:

Nucleophilic Substitution: While reactions with simple nucleophiles like amines and thiols are known, exploring reactions with more complex and functionalized nucleophiles could lead to novel compounds with interesting biological or material properties.

Coupling Reactions: The pyrimidine ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. Investigating these reactions with this compound can lead to the synthesis of complex biaryl and vinyl-substituted pyrimidines.

C-H Functionalization: Direct functionalization of the C-H bonds of the pyrimidine ring is a powerful tool for creating new derivatives without the need for pre-functionalized starting materials. This atom-economical approach is a growing area of interest.

Skeletal Editing: Advanced synthetic strategies are being developed to modify the core structure of heterocyclic rings. These "skeletal editing" techniques could potentially be used to transform the pyrimidine ring of this compound into other heterocyclic systems, opening up new avenues for chemical diversity.

Table 2: Potential Novel Reactions and Transformations

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Displacement of the chloride by various nucleophiles. | Ethers, thioethers, amines, azides, and other functionalized pyrimidines. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling with boronic acids. | Aryl- and heteroaryl-substituted pyrimidines. |

| Heck Coupling | Palladium-catalyzed reaction with alkenes. | Alkenyl-substituted pyrimidines. |

| C-H Activation | Direct functionalization of the pyrimidine ring's C-H bonds. | Alkylated, arylated, or otherwise functionalized pyrimidines at various positions. |

| Ring Transformation | Chemical modification of the pyrimidine core. | Other heterocyclic systems, such as pyridines or pyrazoles, with a chloroethyl side chain. |

Integration of Advanced Machine Learning and AI in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. For a versatile building block like this compound, these computational tools can accelerate the discovery and development of new molecules with desired properties.

Future applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel pyrimidine derivatives with specific biological activities by learning from vast datasets of known molecules.

Predictive Modeling: Machine learning algorithms can predict the physicochemical properties, biological activity, and toxicity of virtual compounds derived from this compound, allowing for in silico screening before synthesis.

Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions and suggest optimal reaction conditions, saving time and resources in the laboratory.

Retrosynthesis Planning: AI-powered retrosynthesis tools can help chemists devise efficient synthetic routes to complex target molecules starting from this compound.

Table 3: Role of AI and Machine Learning in Pyrimidine Chemistry

| AI/ML Application | Function | Impact on Research |

|---|---|---|

| De Novo Design | Generates novel molecular structures with desired properties. | Accelerates the discovery of new drug candidates and functional materials. |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Enables rapid screening of virtual libraries to identify promising compounds. |

| ADMET Prediction | Forecasts the absorption, distribution, metabolism, excretion, and toxicity of molecules. | Reduces late-stage failures in drug development by identifying potential issues early on. |

| Synthesis Planning | Devises efficient synthetic routes to target compounds. | Streamlines the process of chemical synthesis, making it faster and more cost-effective. |

Expansion of Applications in Emerging Areas of Chemical Science

While currently used as an intermediate, the unique chemical structure of this compound makes it a promising candidate for applications in several emerging areas of chemical science.

Potential future applications include:

Materials Science: Pyrimidine-based compounds are being investigated for their use in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The electron-deficient nature of the pyrimidine ring makes it suitable for electron-transporting materials. The chloroethyl group can be used to tune the material's properties or to anchor it to other components.

Medicinal Chemistry: The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. By using this compound as a starting point, medicinal chemists can synthesize libraries of novel compounds to screen for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Chemical Biology: Functionalized pyrimidines can be used as chemical probes to study biological processes. The chloroethyl group can act as a reactive handle to attach fluorescent tags or other reporter groups, allowing for the visualization and tracking of these molecules within cells.

Agrochemicals: The pyrimidine core is also present in some pesticides and herbicides. Research into new derivatives of this compound could lead to the development of more effective and environmentally friendly agrochemicals.

Table 4: Emerging Applications for Pyrimidine Derivatives

| Field | Specific Application | Role of this compound |

|---|---|---|

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs). | As a building block for novel electron-transporting or emissive materials. |

| Medicinal Chemistry | Development of new therapeutic agents (e.g., kinase inhibitors). | A versatile scaffold for the synthesis of diverse compound libraries for drug discovery. |

| Chemical Biology | Design of chemical probes for studying biological systems. | A platform for attaching reporter groups to investigate cellular processes. |

| Agrochemicals | Creation of new pesticides and herbicides. | A starting material for the development of next-generation crop protection agents. |

常见问题

Q. What are the optimal synthetic routes for 2-(1-Chloroethyl)pyrimidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, reacting pyrimidine derivatives with chloroethylating agents (e.g., 1-chloroethyl chloroformate) in polar aprotic solvents like DMF or THF under reflux (60–80°C) . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Yields depend on stoichiometric ratios, catalyst use (e.g., triethylamine), and reaction time.

- Data Table :

| Reagent | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| 1-Chloroethyl chloroformate | DMF | 80°C | 60–75% | |

| 2-Chloroethylamine HCl | THF | 25°C | 45–60% |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Pyrimidine protons appear as doublets near δ 8.5–9.0 ppm; the chloroethyl group shows signals at δ 3.5–4.5 ppm (CH₂) and δ 1.5–2.0 ppm (CH₃) .

- IR Spectroscopy : Stretching vibrations for C-Cl (600–800 cm⁻¹) and NH⁺ (2500–3000 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 177 for [M-Cl]⁺) validate molecular weight .

Q. What storage conditions are critical for maintaining the stability of this compound?

Q. Which solvents are optimal for dissolving this compound in experimental setups?

- Methodological Answer : Freely soluble in water and methanol due to its hydrochloride salt form. Limited solubility in ether or toluene. For reactions requiring non-polar conditions, use DMSO as a co-solvent .

Q. What safety protocols must be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. First-aid measures include rinsing eyes with water and seeking medical attention for ingestion. Toxicity data should be referenced from SDS of analogous compounds (e.g., pyridoxamine hydrochloride) .

Advanced Research Questions

Q. What mechanistic pathways explain nucleophilic substitution reactions of this compound?

- Methodological Answer : The reaction likely follows an SN2 mechanism due to the primary chloroethyl group. Steric hindrance from the pyrimidine ring may slow kinetics. Solvent polarity (e.g., DMF vs. THF) impacts transition-state stabilization . Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How do steric/electronic factors influence regioselectivity in reactions involving the pyrimidine ring?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl) at the 2-position direct nucleophiles to the 4- or 5-positions. Steric effects from substituents reduce accessibility to the 6-position. Competitive pathways can be analyzed via Hammett plots or isotopic labeling .

Q. How can computational chemistry predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics simulations assess solvent effects on reaction trajectories. Compare results with experimental kinetic data for validation .

Q. How should analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?

- Methodological Answer :

- Calibration Curves : Use ≥5 concentration levels (1–100 µg/mL) with R² > 0.995.

- Precision/Accuracy : Intra-day/inter-day CV < 5%; recovery rates 95–105%.

- Detection Limits : LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) via signal-to-noise ratios .

Q. How can contradictory literature data on physical properties (e.g., melting point) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。